molecular formula C43H51N3O11 B1679331 Rifaximin CAS No. 80621-81-4

Rifaximin

Cat. No.: B1679331
CAS No.: 80621-81-4
M. Wt: 785.9 g/mol
InChI Key: NZCRJKRKKOLAOJ-LXVXMSHWSA-N
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Description

Rifaximin is a non-absorbable, broad-spectrum antibiotic primarily used to treat gastrointestinal diseases. It belongs to the rifamycin family of antibiotics and was first approved in Italy in 1987. Since then, it has been licensed in over 30 countries for treating conditions such as travelers’ diarrhea, irritable bowel syndrome, and hepatic encephalopathy .

Mechanism of Action

Rifaximin, also known as Rifaxidin, is a semisynthetic, rifamycin-based non-systemic antibiotic . It has a broad spectrum of antibacterial activity and is primarily used for the treatment of gastrointestinal bacterial infections .

Target of Action

This compound’s primary target is the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

This compound acts by inhibiting RNA synthesis in susceptible bacteria. It achieves this by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks translocation, a critical step in the transcription process, thereby stopping transcription .

Pharmacokinetics

This compound exhibits poor and variable absorption, making it unsuitable for treating systemic bacterial infections . The systemic exposure of this compound is dose-proportional over a dosage range of 200–400 mg .

Result of Action

The action of this compound results in the inhibition of bacterial growth, thereby treating infections caused by susceptible bacteria . It is effective in treating gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reducing the recurrence of overt hepatic encephalopathy .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, bile acids appear to solubilize this compound in a dose-dependent manner, increasing the drug’s antimicrobial effect . Furthermore, the effective drug concentration within the intestinal environment can impact the inhibitory effect on ammonia-producing bacteria .

Safety and Hazards

Rifaximin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Rifaximin has been used for many years for traveler’s diarrhea with no apparent increase in resistance levels in causative pathogens . Further, this compound retains its efficacy after long-term and recurrent usage in chronic gastrointestinal disorders . There are numerous reasons why the risk of microbial resistance to this compound may be lower than that for other agents . Further studies are required to assess the possible correlation between in vitro resistance and this compound efficacy .

Biochemical Analysis

Biochemical Properties

Rifaximin plays a significant role in biochemical reactions within the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial RNA polymerase, which it inhibits, leading to the suppression of bacterial RNA synthesis. This inhibition is crucial for its antibacterial effects. Additionally, this compound modulates the gut microbiota, promoting the growth of beneficial bacteria while suppressing harmful ones .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also affects the expression of genes involved in maintaining the integrity of the gut barrier, thereby enhancing its protective function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial RNA polymerase, leading to the inhibition of RNA synthesis. This binding interaction is highly specific and prevents the transcription of bacterial genes, ultimately leading to bacterial cell death. This compound also influences gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor, which plays a role in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but it can undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with minimal impact on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and alterations in gut microbiota composition. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways within the gastrointestinal tract. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. This compound also affects metabolic flux by modulating the levels of various metabolites, including short-chain fatty acids, which are important for gut health. These interactions contribute to its overall therapeutic effects .

Transport and Distribution

This compound is primarily transported and distributed within the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the gut. Due to its minimal systemic absorption, this compound remains concentrated in the gastrointestinal tract, where it exerts its effects. This targeted distribution is a key factor in its efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cells in the gut. It targets the bacterial RNA polymerase, inhibiting its activity and leading to bacterial cell death. This compound does not significantly accumulate in human cells, which contributes to its minimal systemic side effects. The compound’s localization within bacterial cells is crucial for its antibacterial activity .

Preparation Methods

Rifaximin is synthesized from rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, which is a fermentation product from the microorganism Amycolatopsis mediterranei . The industrial production of this compound involves dissolving raw this compound in a water-soluble organic solvent like ethanol at reflux, then adding water to achieve a final mixed solvent ratio of about 7:3 (v/v). The solution is then cooled to 35-40°C until crystallization commences, followed by further cooling with stirring to 0°C. The crystallized material is then recovered and dried to a water content of between 2.5% and 5.0% .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rifaximin involves multiple steps starting from a common intermediate compound. The key steps involve the formation of a nitro group, reduction of the nitro group, and substitution of the resulting amine with various functional groups. The final step involves the formation of a cyclic imine ring.", "Starting Materials": [ "4-nitro-2,3,5,6-tetrafluoroaniline", "Methyl acrylate", "Formaldehyde", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium dithionite", "Sodium nitrite", "Sodium azide", "Sodium hydride", "Ethyl acetoacetate", "Benzaldehyde", "Acetic anhydride", "Phosphorus oxychloride", "Sodium methoxide", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Nitration of 4-nitro-2,3,5,6-tetrafluoroaniline with nitric acid and sulfuric acid to form 6-nitro-2,3,5,7-tetrafluoro-4-aminobenzene", "Step 2: Reduction of the nitro group with sodium dithionite to form 6-amino-2,3,5,7-tetrafluoro-4-nitrobenzene", "Step 3: Acylation of the amine with methyl acrylate and formaldehyde in the presence of sodium cyanoborohydride to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-nitrophenylamine", "Step 4: Reduction of the nitro group with sodium dithionite to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoroaniline", "Step 5: Substitution of the amine with sodium azide and sodium hydride to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-azidoaniline", "Step 6: Reduction of the azide group with sodium dithionite to form 4-(2-carbomethoxyethyl)-2,3,5,7-tetrafluoro-6-aminophenylamine", "Step 7: Condensation of the amine with ethyl acetoacetate and benzaldehyde in the presence of acetic anhydride and phosphorus oxychloride to form 4-(2-carbomethoxyethyl)-3,6-dioxo-2,3,4,6-tetrahydro-1H-isoquinoline-7-carboxylic acid ethyl ester", "Step 8: Hydrolysis of the ester with sodium hydroxide to form 4-(2-carbomethoxyethyl)-3,6-dioxo-2,3,4,6-tetrahydro-1H-isoquinoline-7-carboxylic acid", "Step 9: Formation of the cyclic imine ring by reacting the carboxylic acid with sodium methoxide and methanol in the presence of water to form rifaximin" ] }

Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription.

CAS No.

80621-81-4

Molecular Formula

C43H51N3O11

Molecular Weight

785.9 g/mol

IUPAC Name

[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1

InChI Key

NZCRJKRKKOLAOJ-LXVXMSHWSA-N

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Appearance

Solid powder

80621-81-4

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

7.38e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRN 3584528;  L105;  L-105;  Fatroximin;  L 105SV;  Normix;  Rifacol;  Rifamycin L 105;  Rifaxidin;  Rifaximin;  Rifaxin;  Ritacol;  Rifaximin;  trade names: RCIFAX, Rifagut, Xifaxan, Zaxine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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